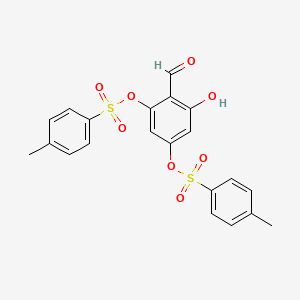
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C21H18O8S2 and a molecular weight of 462.49 g/mol . This compound is characterized by the presence of formyl, hydroxy, and sulfonate groups attached to a phenylene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-5-hydroxy-1,3-phenylene under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds and participate in redox reactions, while the sulfonate groups can enhance the solubility and reactivity of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-1-methylpyridinium benzenesulfonate: A pyridinium salt used for the conversion of primary amines to carbonyl compounds.
1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene: A compound with three salicylaldehyde groups attached to a benzene ring, used in the synthesis of covalent organic frameworks.
Uniqueness
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is unique due to its combination of formyl, hydroxy, and sulfonate groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C21H18O8S2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[4-formyl-3-hydroxy-5-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H18O8S2/c1-14-3-7-17(8-4-14)30(24,25)28-16-11-20(23)19(13-22)21(12-16)29-31(26,27)18-9-5-15(2)6-10-18/h3-13,23H,1-2H3 |
InChI Key |
BVNAOOVYQDRXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















